molecular formula C16H17FN2O B4814745 1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea

1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B4814745
M. Wt: 272.32 g/mol
InChI Key: QGPJHXNPGDKUPD-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with ethyl and methyl groups, and the other with a fluorine atom. The urea functional group connects these two aromatic systems, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-ethyl-6-methylaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-ethyl-6-methylaniline and 4-fluorophenyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 2-ethyl-6-methylaniline is dissolved in the solvent, and the 4-fluorophenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the urea group to form corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action can vary, but they often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-(2-Ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2-Ethylphenyl)-3-(4-fluorophenyl)urea: Similar structure but lacks the methyl group on the aromatic ring.

    1-(2-Methylphenyl)-3-(4-fluorophenyl)urea: Similar structure but lacks the ethyl group on the aromatic ring.

    1-(2-Ethyl-6-methylphenyl)-3-phenylurea: Similar structure but lacks the fluorine atom on the aromatic ring.

The uniqueness of this compound lies in the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-3-12-6-4-5-11(2)15(12)19-16(20)18-14-9-7-13(17)8-10-14/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPJHXNPGDKUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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